molecular formula C21H19ClN4O3S B2980400 N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide CAS No. 1113102-17-2

N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide

Cat. No.: B2980400
CAS No.: 1113102-17-2
M. Wt: 442.92
InChI Key: LEJOUZULQVCXTA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide is a synthetically derived chemical compound offered for research and development purposes. This complex molecule features a pyrimido[5,4-b]indol-4-one core structure, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological interactions. The specific integration of methoxy and methyl substituents, along with the 2-chlorophenyl acetamide group, makes this compound a valuable candidate for investigating structure-activity relationships in various biochemical pathways. Its primary research applications are anticipated to include exploratory studies in enzyme inhibition, receptor binding assays, and cellular signaling processes. Researchers may find it particularly useful for probing the function of specific protein targets or as a synthetic intermediate for the development of novel molecular probes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-25-16-9-8-12(29-3)10-13(16)18-19(25)20(28)26(2)21(24-18)30-11-17(27)23-15-7-5-4-6-14(15)22/h4-10H,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJOUZULQVCXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy group: This step might involve methylation reactions using reagents like methyl iodide.

    Attachment of the chlorophenyl group: This can be done through substitution reactions.

    Formation of the sulfanylacetamide linkage: This step involves the reaction of the intermediate with a suitable thiol and acetamide derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This might reduce the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

The pyrimido[5,4-b]indole scaffold is shared across multiple compounds, but substituents at the 3-, 4-, and 8-positions critically differentiate pharmacological and physicochemical properties.

Compound Name Substituents (Position) Molecular Weight Key Properties/Activity Reference
Target Compound
N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide 8-OCH₃, 3-CH₃, 5-CH₃, N-(2-Cl-C₆H₄) ~490.96 (calc) Data limited; inferred high lipophilicity
F25 ()
N-(2-Chlorophenyl)-1-(4-trifluoromethylphenyl)-9H-pyrido[3,4-b]indole-3-formamide Pyrido[3,4-b]indole core, 4-CF₃-C₆H₄ - High yield (95.6%), m.p. 295–297°C
Compound 28 ()
N-(3,3-Dimethylbutyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide 3-Ph, N-(3,3-dimethylbutyl) - TLR4 ligand; moderate synthetic yield
CM931665 ()
N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide 3-(3,5-diCH₃-C₆H₃), N-(2-Cl-C₆H₄) - Structural analog; potential bioactivity
Compound in
2-{[3-(4-Cl-C₆H₄)-4-oxo-pyrimido[5,4-b]indol-2-yl]thio}-N-(3-OCH₃-C₆H₄)acetamide 3-(4-Cl-C₆H₄), N-(3-OCH₃-C₆H₄) 490.96 Similar core; polar 3-OCH₃ group

Biological Activity

N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various studies and patents.

Chemical Structure

The compound features a complex structure that includes:

  • A chlorophenyl group.
  • A pyrimidine core with methoxy and dimethyl substitutions.
  • A sulfanyl acetamide moiety.

1. Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes. Notably:

  • Acetylcholinesterase (AChE) : Compounds related to this structure have shown strong inhibitory effects on AChE, which is crucial in the treatment of Alzheimer's disease .
  • Urease : The compound exhibits strong inhibitory activity against urease, which could be beneficial in treating infections caused by urease-producing bacteria .

3. Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Similar compounds have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase . This makes it a candidate for further investigation in inflammatory diseases.

The biological activity of this compound can be attributed to its interactions with specific biological targets:

  • Kinase Inhibition : It is suggested that the compound may inhibit p38 kinase activity, which is involved in inflammatory responses .
  • Protein Binding : Binding studies with bovine serum albumin (BSA) indicate that the compound has favorable interactions that could enhance its pharmacokinetic properties .

Case Studies

Several studies highlight the potential of pyrimidine derivatives in drug development:

  • Study on Enzyme Inhibition : A study evaluating a series of pyrimidine derivatives found that compounds with similar scaffolds displayed potent AChE and urease inhibition with IC50 values significantly lower than standard drugs .
  • Antibacterial Evaluation : Another research focused on synthesized pyrimidine derivatives reported their effectiveness against multiple bacterial strains, supporting their use as potential antibiotics .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/EnzymeActivity LevelReference
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
Enzyme InhibitionAcetylcholinesteraseStrong
Enzyme InhibitionUreaseStrong
Anti-inflammatoryp38 KinaseInhibitory

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies to optimize potency?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varied substituents at the 3,5-dimethyl and 8-methoxy positions.
  • Data Analysis : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC50_{50}. suggests that adding sulfone groups increases aqueous solubility without compromising target affinity .

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